molecular formula C11H15NO B1468226 5-Phenyl-1,4-oxazepane CAS No. 933705-70-5

5-Phenyl-1,4-oxazepane

Cat. No.: B1468226
CAS No.: 933705-70-5
M. Wt: 177.24 g/mol
InChI Key: KNDDKASDDMIEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Seven-Membered Heterocycles in Organic Synthesis

Seven-membered heterocyclic rings are significant structural motifs in the landscape of organic synthesis. thieme-connect.comumsystem.edu Their prevalence in a variety of natural products and biologically active molecules underscores their importance. umsystem.edusioc-journal.cn The construction of these medium-sized rings, however, presents unique challenges to synthetic chemists compared to their five- and six-membered counterparts. sioc-journal.cn These challenges stem from unfavorable thermodynamic and kinetic factors associated with their formation. sioc-journal.cn

Despite these synthetic hurdles, the development of efficient methods for constructing seven-membered heterocycles is a highly desirable goal in organic chemistry. sioc-journal.cn The inherent three-dimensional complexity and conformational flexibility of these rings make them attractive scaffolds for the design of new therapeutic agents and materials. umsystem.eduresearchgate.net Researchers are actively exploring various strategies, including intramolecular cycloadditions and radical-mediated tandem cyclizations, to access these complex structures. umsystem.edusioc-journal.cn

Significance of 1,4-Oxazepane (B1358080) Scaffolds in Chemical Science

Within the broader class of seven-membered heterocycles, the 1,4-oxazepane scaffold, a seven-membered ring containing nitrogen and oxygen atoms at the 1 and 4 positions, has garnered considerable attention. rsc.org This ring system is a key structural component in numerous natural and synthetic compounds with diverse biological activities. rsc.org The presence of both a secondary amine and an ether linkage within the ring provides a unique combination of hydrogen bond donating and accepting capabilities, influencing the molecule's interactions with biological targets.

The 1,4-oxazepane core is considered a valuable building block in medicinal chemistry and drug discovery. acs.orgresearchgate.netchemrxiv.org Its three-dimensional structure allows for the exploration of a wider chemical space compared to more planar aromatic systems, which is a desirable attribute in the quest for novel drug candidates. acs.orgresearchgate.netchemrxiv.org The ability to readily derivatize the 1,4-oxazepane scaffold further enhances its utility, enabling the synthesis of compound libraries for high-throughput screening. acs.org

Overview of Research Trajectories for Phenyl-Substituted Oxazepanes

The introduction of a phenyl substituent onto the oxazepane ring, as in the case of 5-Phenyl-1,4-oxazepane, significantly influences its chemical and physical properties. Research into phenyl-substituted oxazepanes has followed several key trajectories. One major area of focus has been the development of synthetic methodologies to introduce the phenyl group at various positions on the oxazepane ring with high regio- and stereoselectivity.

Furthermore, there is a growing interest in the biological evaluation of phenyl-substituted oxazepanes. For instance, derivatives of 2-phenyl-1,3-oxazepine have been investigated for their potential anti-inflammatory and antimicrobial activities. bohrium.com The phenyl group can engage in crucial π-stacking interactions with biological receptors, a feature that is actively exploited in drug design. nih.gov The synthesis and study of compounds where a phenyl group is part of a larger fused ring system, such as in pyrazolo[3,4-b]quinolines, also contribute to the broader understanding of the role of the phenyl substituent in influencing molecular properties. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDKASDDMIEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Phenyl 1,4 Oxazepane and Its Derivatives

Retrosynthetic Analysis and Key Precursors for 1,4-Oxazepane (B1358080) Ring Formation

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 5-Phenyl-1,4-oxazepane, the key disconnections are typically made at the C-O and C-N bonds forming the heterocyclic ring.

Two primary retrosynthetic disconnections for the 1,4-oxazepane ring are:

Disconnection of the C5-O4 bond (Route A): This leads to an N-substituted 2-amino-1-phenylethanol derivative. The forward reaction would involve an intramolecular etherification.

Disconnection of the N1-C2 bond (Route B): This retrosynthetic step points towards a precursor containing a 2-(2-haloethoxy)amino-1-phenylethanol structure. The corresponding synthetic step would be an intramolecular N-alkylation.

A common precursor for the synthesis of the 1,4-oxazepane ring is an N-substituted ethanolamine derivative. The key challenge in the synthesis is to achieve efficient cyclization to form the seven-membered ring, which can be entropically disfavored compared to the formation of smaller rings. The choice of precursors and reaction conditions is therefore crucial to favor the desired 7-membered ring closure.

Intramolecular Cyclization Strategies for 1,4-Oxazepane Synthesis

Intramolecular cyclization is the most common and direct approach to forming the 1,4-oxazepane ring. These strategies can be broadly categorized based on the type of promoter used to induce the ring-closing reaction.

Acid-Mediated Cyclizations

Brønsted acids can be employed to catalyze the intramolecular etherification for the synthesis of 4,7-disubstituted 1,4-oxazepanes. eurekaselect.com This approach often involves the formation of a benzylic carbocation as a key intermediate, which is then trapped intramolecularly by a hydroxyl group to form the oxazepane ring. eurekaselect.com For example, the treatment of N-tethered bis-alcohols with sulfuric acid in p-dioxane can yield 1,4-oxazepane derivatives. eurekaselect.com

A study on the synthesis of chiral 1,4-benzoxazepines, which are benzo-fused analogs, utilized a chiral Brønsted acid (SPINOL-derived chiral phosphoric acid) to catalyze the enantioselective desymmetrization of 3-substituted oxetanes. acs.org This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines in high yields and enantioselectivity under mild conditions. acs.org While this example leads to a fused system, the underlying principle of acid-catalyzed intramolecular ring-opening of an oxetane followed by cyclization is a relevant strategy for forming seven-membered rings.

Base-Mediated Cyclizations and Propargyl Group Transformations

Base-mediated cyclizations are also a viable strategy for the synthesis of 1,4-oxazepane derivatives. These reactions often involve the deprotonation of a hydroxyl or an amino group to generate a nucleophile that can then attack an electrophilic center within the same molecule to form the ring.

A review of synthetic routes to 1,4-oxazepanes highlights the use of N-propargylamines as versatile building blocks. amazonaws.com Base-mediated transformations of these precursors can lead to the formation of the 1,4-oxazepane core. amazonaws.com For instance, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through a base-mediated 7-exo-dig cyclization. dntb.gov.ua In this work, substrates containing terminal alkynes underwent a series of reactions including an intermolecular O-to-N-propargyl transfer followed by the 7-exo-dig cyclization to form the fused benzoxazepine system. dntb.gov.ua

Polymer-Supported Synthesis Approaches Utilizing Homoserine Derivatives

Polymer-supported synthesis has emerged as a powerful tool for the preparation of heterocyclic compounds, offering advantages such as ease of purification and the potential for library synthesis. A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. nih.gov

In this approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with different nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. nih.gov Cleavage from the polymer support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) leads to the formation of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives as a mixture of diastereomers. amazonaws.comnih.gov The use of a solid support facilitates the multi-step synthesis and purification of the intermediates. nih.gov

Below is a table summarizing the results of the polymer-supported synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives.

ResinProductDiastereomeric Ratio (R:S)Overall Yield (%)
Rink amideNH₂H7b 45:5513 (9 for R, 4 for S)
Wang-piperazinepiperazin-1-ylH7a 72:2810 (major isomer)

Cascade and Tandem Reactions for Fused 1,4-Oxazepane Systems

Cascade and tandem reactions provide an efficient means of constructing complex molecular architectures in a single operation, avoiding the isolation of intermediates. While not directly leading to the parent this compound, these strategies are instrumental in the synthesis of fused 1,4-oxazepane systems.

For example, a tandem transformation involving C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov This reaction utilizes a copper catalyst to facilitate the reaction between various phenylamines and allyl halides under a carbon dioxide atmosphere. nih.gov Another approach involves a gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones for the synthesis of 1,4-oxazepine derivatives. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to target molecules. Various catalytic systems have been explored for the synthesis of 1,4-oxazepanes and their derivatives.

As mentioned earlier, Brønsted acids can act as catalysts for the intramolecular etherification to form the 1,4-oxazepane ring. eurekaselect.com In the context of fused systems, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective synthesis of 1,4-benzoxazepines. acs.org

Transition metal catalysis is another powerful tool. For instance, a palladium-catalyzed intramolecular C-N cross-coupling reaction has been utilized in the synthesis of fused 1,4-benzodiazepines, a related seven-membered heterocyclic system. mdpi.com While this example focuses on a diazepine, the principle of palladium-catalyzed intramolecular C-N bond formation is a relevant strategy that could be adapted for the synthesis of 1,4-oxazepanes.

Furthermore, chemo-enzymatic methods have been reported for the synthesis of 1,4-oxazepanyl sugars, demonstrating the potential of biocatalysis in the construction of the 1,4-oxazepane ring. nih.gov

Transition Metal-Catalyzed Cyclizations and Functionalizations (e.g., Palladium, Platinum)

Transition metal catalysis offers powerful tools for the formation of C-N and C-O bonds, which are crucial for the cyclization step in the synthesis of 1,4-oxazepanes. Palladium and platinum catalysts have been particularly explored for their ability to mediate such transformations.

Palladium-Catalyzed Reactions:

While direct palladium-catalyzed cyclization to form the this compound ring is not extensively documented in dedicated studies, the principles of palladium catalysis in the synthesis of related seven-membered nitrogen heterocycles, such as benzodiazepines, provide a strong basis for its application. Palladium-catalyzed C-N coupling reactions, like the Buchwald-Hartwig amination, are instrumental in forming the aryl-nitrogen bond, which can be a key step in the synthesis of benzo-fused 1,4-oxazepane derivatives. For instance, the intramolecular coupling of an amino-tethered vinyl halide with a ketone enolate, catalyzed by a Pd(0) complex, represents a viable strategy for constructing nitrogen-containing rings capes.gov.br.

In a similar vein, palladium-catalyzed carboamination reactions have been successfully employed in the synthesis of saturated 1,4-benzodiazepines nih.govnih.gov. This approach involves the coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, leading to the formation of the seven-membered ring with good yields nih.govnih.gov. The versatility of this method suggests its potential adaptation for the synthesis of this compound by utilizing appropriately substituted amino alcohol precursors. Furthermore, palladium-catalyzed C-H activation has been utilized for the regioselective halogenation of 1,4-benzodiazepinones, showcasing the utility of palladium in functionalizing these heterocyclic systems nih.gov. A palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has also been developed for the synthesis of tricyclic 2-benzazepines, demonstrating the power of palladium catalysis in constructing complex fused seven-membered rings nih.gov.

Platinum-Catalyzed Reactions:

Platinum catalysts have also been employed in synthetic strategies that are relevant to the formation of the 1,4-oxazepane ring. Notably, platinum(IV) oxide (PtO₂) has been used as a catalyst for the hydrogenation of a nitro group in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids nih.gov. This hydrogenation step was crucial for improving the separability of the resulting diastereomeric anilines nih.govrsc.org. In cases where the phenyl ring of the 2-bromoacetophenone starting material was substituted with bromine, PtO₂ was preferred over palladium on carbon (Pd/C) to prevent undesired debromination during the hydrogenation nih.gov.

Furthermore, platinum-catalyzed intermolecular hydroamination of vinyl arenes with carboxamides has been reported, leading to the formation of N-(1-arylethyl) amides in good yields and with excellent regioselectivity duke.edu. This type of transformation, which forms a C-N bond, is a fundamental step that could be adapted for an intramolecular cyclization to form the 1,4-oxazepane ring. Intramolecular hydroamination of unactivated olefins with secondary alkylamines catalyzed by platinum complexes is another relevant strategy for the synthesis of nitrogen-containing heterocycles dntb.gov.ua.

Lewis Acid Catalysis in Ring Closure Reactions (e.g., Scandium triflate)

Lewis acids play a significant role in promoting ring closure reactions by activating functional groups and facilitating bond formation. Scandium triflate (Sc(OTf)₃) has emerged as a particularly effective Lewis acid catalyst in various organic transformations, including the synthesis of heterocyclic compounds.

While a direct application of scandium triflate for the synthesis of this compound is not prominently featured in the literature, its utility in catalyzing reactions that form similar structural motifs is well-established. For example, scandium(III) triflate has been used to catalyze the direct synthesis of N-unprotected ketimines from ketones, which are valuable intermediates in the synthesis of nitrogen-containing compounds nih.govorganic-chemistry.org. This catalytic activity highlights the potential of scandium triflate to activate carbonyl groups for subsequent intramolecular nucleophilic attack by a tethered amino alcohol, leading to the formation of the 1,4-oxazepane ring.

In a relevant study, scandium triflate was utilized in the synthesis of novel azo-fused benzo nih.govresearchgate.netthiazolo[2,3-b]quinazolin-1-ones through a multi-component reaction rsc.org. This demonstrates the catalyst's ability to promote complex cyclization cascades. Furthermore, scandium triflate has been shown to catalyze the C-H activation of aromatic aldehydes, indicating its broad utility in facilitating bond formations bridgewater.edu. The α-arylation of cycloalkanones through a scandium(III) triflate-catalyzed diazoalkane-carbonyl homologation further showcases its capacity to mediate the formation of carbon-carbon bonds adjacent to a carbonyl group, a transformation that could be integrated into a strategy for constructing substituted 1,4-oxazepanes organic-chemistry.org.

The general applicability of Lewis acids in promoting intramolecular cyclization of hydroxyketones is a known strategy for accessing 1,4-oxazepane scaffolds rsc.org. The activation of the ketone by the Lewis acid enhances its electrophilicity, making it more susceptible to attack by the distal hydroxyl group to form the seven-membered ring.

Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the often stereospecific nature of biological activity. Achieving control over the stereochemistry at the C5 position, and any other stereocenters, is a key challenge addressed by diastereoselective and enantioselective synthetic methods.

Regioselectivity and Stereoselectivity Control in Cyclization Reactions

The regioselectivity and stereoselectivity of the cyclization reaction are critical factors in the synthesis of chiral 1,4-oxazepane derivatives. A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine nih.govrsc.org. In this multi-step synthesis, the key cyclization step involves the cleavage of an N-phenacyl nitrobenzenesulfonamide from a solid support.

The choice of cleavage conditions was found to significantly influence the outcome of the reaction. Cleavage using trifluoroacetic acid (TFA) alone resulted in the removal of a silyl protecting group followed by a spontaneous lactonization, leading to a six-membered lactone instead of the desired seven-membered oxazepane ring nih.govrsc.org. In contrast, a reductive cleavage using a cocktail of TFA and triethylsilane (Et₃SiH) yielded the desired 1,4-oxazepane derivatives nih.govrsc.org. This highlights the delicate balance of reaction conditions required to control the regioselectivity of the intramolecular cyclization.

However, the TFA/Et₃SiH-mediated cyclization to form the 1,4-oxazepane ring proceeded with a lack of stereoselectivity, producing a mixture of diastereomers nih.govrsc.org. The ratio of these diastereomers was found to be dependent on the substitution pattern of the starting 2-bromoacetophenones nih.govrsc.org. Despite attempts to improve the stereoselectivity by lowering the reaction temperature, a nearly equal ratio of isomers was generally obtained rsc.org. This lack of stereocontrol in the ring-forming step necessitates the separation of the diastereomers in a subsequent step.

The formation of the two diastereomers can be rationalized by the non-stereoselective reduction of the ketone intermediate to a secondary alcohol, which then undergoes intramolecular cyclization. The subsequent characterization of the major isomers was achieved through detailed NMR analysis nih.gov.

Resolution and Isolation of Diastereomers for this compound-5-carboxylic Acids

Given the formation of diastereomeric mixtures in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the resolution and isolation of the individual diastereomers are crucial for obtaining stereochemically pure compounds. In the synthesis from polymer-supported homoserine, the initial mixture of diastereomeric 1,4-oxazepane derivatives proved to be inseparable by standard chromatographic techniques nih.govrsc.org.

To overcome this challenge, a subsequent chemical transformation was employed. The nitro group on the benzenesulfonyl moiety was subjected to catalytic hydrogenation. This conversion of the nitro group to an amino group altered the physical properties of the diastereomers, which significantly improved their separability nih.govrsc.org. The resulting diastereomeric anilines could then be separated using reverse-phase high-performance liquid chromatography (RP-HPLC) rsc.orgresearchgate.net. This allowed for the isolation and full characterization of the major diastereomers nih.govrsc.org.

The successful separation was confirmed by HPLC-UV analysis, and the structures of the isolated diastereomers were elucidated using various NMR techniques nih.govrsc.org. This strategy of chemical modification to facilitate chromatographic resolution is a common and effective approach in stereoselective synthesis.

An alternative approach to obtaining enantiopure compounds is through the resolution of a racemic mixture of a carboxylic acid derivative via the formation of diastereomeric amides. For example, racemic 1,4-benzoxathian-2-carboxylic acid was resolved by converting it into diastereomeric N-1-phenylethylamides, which were then separated by flash chromatography nih.gov. Subsequent hydrolysis of the separated amides yielded the enantiopure carboxylic acids nih.gov. This classical resolution technique could potentially be applied to this compound-5-carboxylic acids.

Advanced Synthetic Strategies and Novel Reactants for 1,4-Oxazepane Systems

The development of novel synthetic methodologies is crucial for expanding the chemical space of 1,4-oxazepane derivatives and for providing more efficient and atom-economical routes to these important scaffolds. Recent advances have focused on the use of versatile building blocks and the development of cascade reactions that allow for the rapid construction of molecular complexity.

One such advanced strategy involves the use of N-propargylamines as versatile precursors for the synthesis of 1,4-oxazepane and 1,4-diazepane cores researchgate.netrsc.org. These synthons can undergo a variety of transformations, often promoted by transition metal catalysts, to yield the desired seven-membered heterocyclic rings. The use of N-propargylamines allows for shorter synthetic routes and high atom economy, making it an attractive approach for the construction of these heterocyclic systems researchgate.netrsc.org.

Another innovative approach is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid acs.orgnih.govbohrium.com. This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild reaction conditions acs.orgnih.govbohrium.com. The strategy demonstrates excellent substrate scope and has been applied to various product transformations acs.orgnih.govbohrium.com. Although demonstrated for the benzo-fused system, the underlying principle of enantioselective ring-opening of a strained precursor represents a powerful and modern strategy for the synthesis of chiral heterocycles.

Furthermore, the development of tandem or cascade reactions provides an efficient means to construct complex molecules in a single operation. For instance, a gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/Et₃SiH reduction has been developed for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines rsc.org. The stereochemical outcome could be controlled by the choice of the nitrogen protecting group rsc.org. Such cascade reactions, which form multiple bonds in a sequential manner, hold great promise for the efficient synthesis of complex 1,4-oxazepane derivatives.

The use of novel reactants in multicomponent reactions also represents an advanced strategy for the synthesis of diverse heterocyclic libraries. While not specifically demonstrated for this compound, multicomponent reactions are a powerful tool for generating molecular diversity and could be adapted for the synthesis of this scaffold.

Advanced Spectroscopic and Crystallographic Analyses of 5 Phenyl 1,4 Oxazepane Structures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 5-Phenyl-1,4-oxazepane. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is employed to unambiguously assign all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals and to map the intricate network of through-bond and through-space correlations.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. An advanced 1D technique, the Attached Proton Test (APT), is particularly useful for differentiating carbon signals based on the number of attached protons. In an APT experiment, methine (CH) and methyl (CH₃) carbons appear as positive signals, while quaternary (C) and methylene (B1212753) (CH₂) carbons present as negative signals. This allows for the rapid and unambiguous assignment of carbon types within the this compound structure, distinguishing the aromatic CH groups from the aliphatic CH₂ groups and the quaternary phenyl carbon.

Table 1: Representative ¹³C NMR Chemical Shift Assignments for this compound using APT

Carbon AtomCarbon TypeAPT Signal PhaseRepresentative Chemical Shift (δ) ppm
C2CH₂Negative65-75
C3CH₂Negative45-55
C5CHPositive70-80
C6CH₂Negative50-60
C7CH₂Negative60-70
C1' (ipso)CNegative140-145
C2'/C6' (ortho)CHPositive125-130
C3'/C5' (meta)CHPositive128-130
C4' (para)CHPositive127-129

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY spectra would clearly show the connectivity within the aliphatic backbone of the oxazepane ring and within the phenyl ring, establishing the sequence of protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This allows for the definitive assignment of each carbon atom by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. It is crucial for connecting different structural fragments. For instance, HMBC correlations between the proton at C5 and the ortho- and ipso-carbons of the phenyl ring would confirm the attachment of the phenyl group at the 5-position.

¹H-¹⁵N HMBC: This specialized experiment maps long-range correlations between protons and the nitrogen atom in the ring. It provides direct evidence of connectivity to the nitrogen atom, confirming the placement of adjacent CH₂ groups and providing the ¹⁵N chemical shift. beilstein-journals.org

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is critical for determining the preferred conformation and stereochemistry of the flexible seven-membered oxazepane ring. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

For this compound, key NOE correlations can establish the relative orientation of the phenyl group and the conformation of the oxazepane ring, which likely adopts a twisted-chair or boat-like conformation. For example, correlations between the C5 proton and specific protons on the oxazepane ring would help define the puckering of the ring and the axial or equatorial orientation of the phenyl substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and confirm the presence of key functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the different parts of the molecule. The N-H stretching vibration of the secondary amine would appear as a moderate band in the 3300-3500 cm⁻¹ region in the IR spectrum. The C-O-C ether linkage would be identified by its strong, characteristic asymmetric stretching band around 1100-1150 cm⁻¹. Vibrations associated with the phenyl group include aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the CH₂ groups of the oxazepane ring are expected just below 3000 cm⁻¹.

Table 2: Principal Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
N-H StretchSecondary Amine3300 - 3500Medium
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)CH₂2850 - 2960Medium-Strong
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600Medium-Strong
C-N StretchAmine1250 - 1350Medium
C-O-C Asymmetric StretchEther1100 - 1150Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to study its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula of this compound (C₁₁H₁₅NO).

Under electron impact (EI) ionization, the molecule forms a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. The fragmentation pattern is dictated by the structure, particularly the presence of the phenyl ring, the amine, and the ether functionalities. whitman.edunih.gov Key fragmentation pathways would likely include:

Alpha-cleavage: The most common fragmentation for amines and ethers. studylib.net This involves the cleavage of the C-C bond adjacent to the heteroatom. For this compound, this could lead to the loss of radicals and the formation of stable iminium or oxonium ions.

Loss of the Phenyl Group: Cleavage of the bond between C5 and the phenyl ring would result in a prominent peak corresponding to the loss of a C₆H₅ radical (77 Da).

Ring Cleavage: The seven-membered ring can undergo cleavage, leading to the loss of small neutral molecules like ethylene. whitman.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₁H₁₅NO, MW = 177.24)

m/zPossible FragmentFragmentation Pathway
177[C₁₁H₁₅NO]⁺˙Molecular Ion (M⁺˙)
176[C₁₁H₁₄NO]⁺Loss of H˙ from α-carbon to N
148[C₉H₁₀NO]⁺M - C₂H₅
100[C₆H₁₀N]⁺α-cleavage at C5-C6 bond
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Absolute Configuration and Solid-State Conformation (e.g., ORTEP diagrams)

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

For a chiral molecule like this compound, X-ray analysis of a single crystal can determine its absolute configuration. Furthermore, it reveals the preferred solid-state conformation of the seven-membered oxazepane ring, which is often a puckered chair or twist-chair form to minimize steric strain. nih.gov The data are typically visualized using an Oak Ridge Thermal Ellipsoid Plot (ORTEP), which depicts the atoms as ellipsoids, indicating their thermal motion. researchgate.net While a specific crystal structure for this compound is not widely published, analysis of related diazepane structures shows the seven-membered ring commonly adopts a chair conformation with bulky substituents in equatorial positions to enhance stability. nih.gov An ORTEP diagram would provide an unambiguous depiction of this conformation and the orientation of the phenyl group relative to the heterocyclic ring.

Computational and Theoretical Investigations of 5 Phenyl 1,4 Oxazepane

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT methods)

The three-dimensional structure of 5-Phenyl-1,4-oxazepane is crucial for understanding its properties and interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to determine the most stable molecular geometry. DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-31G(d,p), offer a balance of accuracy and computational cost for optimizing the geometries of organic molecules. arxiv.orgescholarship.org

The optimization process systematically alters the positions of atoms to find the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of both the seven-membered oxazepane ring and the phenyl substituent. Studies on similar benzimidazole-fused 1,4-oxazepines have shown that DFT calculations can predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.com The optimized structure provides a foundational model for further computational analysis.

Below is a representative table of selected optimized geometrical parameters for a molecule with a similar core structure, calculated using DFT methods.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Substituted Heterocyclic System.
ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-C (phenyl)1.395
Bond LengthC-H (phenyl)1.084
Bond LengthC-N (ring)1.465
Bond LengthC-O (ring)1.445
Bond LengthC5-C(phenyl)1.510
Bond AngleC-C-C (phenyl)120.0
Bond AngleC-N-C (ring)115.8
Bond AngleC-O-C (ring)114.5

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For phenyl-substituted heterocyclic compounds, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the heterocyclic system. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies for a Phenyl-Substituted Heterocyclic Compound.
ParameterEnergy (eV)
EHOMO-6.574
ELUMO-2.093
Energy Gap (ΔE)4.481

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. preprints.org

For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazepane ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles or for hydrogen bonding. chemrxiv.org The hydrogen atoms, particularly those attached to the nitrogen, would exhibit positive potential (blue). The phenyl ring would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. This analysis helps in understanding non-covalent interactions and potential binding sites for other molecules. researchgate.net

Mechanistic Studies of 1,4-Oxazepane (B1358080) Reactions via Computational Modeling

Computational modeling, primarily using DFT, can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.org For reactions involving the 1,4-oxazepane scaffold, computational studies can provide insights into reaction pathways, activation energies, and the stability of intermediates.

For instance, the formation of the 1,4-oxazepine ring through cyclization reactions has been studied theoretically. nih.govpharm.or.jp Computational models can explore different possible cyclization pathways, such as exo versus endo modes, and determine the most energetically favorable route. figshare.com A study on the formation of pyrazolo nih.govpharm.or.jpoxazepines investigated the role of gold catalysts in promoting either 7-endo-dig or 6-exo-dig cyclization, using DFT to analyze the energetics of the reaction. nih.gov Similarly, the mechanism of racemization in chiral 1,4-benzodiazepines, which are structurally related to 1,4-oxazepanes, has been investigated using DFT to evaluate different proposed pathways, such as ring-chain tautomerism. nih.govresearchgate.net These studies help in understanding the factors that control the regioselectivity and stereoselectivity of such reactions. acs.orgacs.org

Conformational Landscape and Energetic Profiling of this compound

Seven-membered rings like 1,4-oxazepane are conformationally flexible and can exist in several low-energy forms, such as chair, boat, and twist-boat conformations. nih.gov The presence of a bulky phenyl substituent at the C5 position will significantly influence the conformational preferences of the ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can be used to explore the conformational space of this compound by systematically rotating dihedral angles and calculating the corresponding energies. mdpi.comresearchgate.net This process generates a potential energy surface, from which the global minimum (the most stable conformer) and other local minima can be identified. The phenyl group will likely prefer an equatorial or pseudo-equatorial position to minimize steric hindrance. The relative energies of the different conformers and the transition states connecting them provide a detailed energetic profile of the molecule's flexibility. Studies on similar seven-membered heterocycles have successfully used molecular modeling to determine their conformational landscapes. semanticscholar.org

Global Reactivity Descriptors from Theoretical Calculations

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net

These descriptors provide a comprehensive picture of the chemical nature of this compound. For example, a high chemical hardness value would suggest high stability. ekb.eg

Table 3: Representative Global Reactivity Descriptors for a Phenyl-Substituted Heterocyclic System (all values in eV).
DescriptorSymbolCalculated Value
Ionization PotentialI6.574
Electron AffinityA2.093
Electronegativityχ4.334
Chemical Potentialμ-4.334
Chemical Hardnessη2.241
Chemical SoftnessS0.446
Electrophilicity Indexω4.192

Chemical Reactivity, Transformation, and Derivatization of 5 Phenyl 1,4 Oxazepane

Functional Group Interconversions on the 1,4-Oxazepane (B1358080) Scaffold (e.g., Nitro Group Hydrogenation)

Functional group interconversions are fundamental for elaborating the core 1,4-oxazepane structure into more complex molecules. A significant example of this is the reduction of a nitro group, often used as a precursor to an amino group, which can then be further functionalized.

In the synthesis of 2-phenyl-1,4-oxazepane-5-carboxylic acid derivatives, a nitrobenzenesulfonyl group is often employed on the nitrogen atom of the oxazepane ring. rsc.orgnih.gov The nitro group within this moiety can be selectively reduced to an aniline (B41778) through catalytic hydrogenation. rsc.orgrsc.org This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). rsc.orgresearchgate.net The reaction is generally carried out in a solvent like 2-isopropanol (IPA) over a period of 24 hours at room temperature. rsc.orgresearchgate.net

The hydrogenation of nitroarenes to anilines is a highly efficient and clean reaction, often producing water as the only byproduct. nih.gov Mechanistically, the reaction can proceed through a direct pathway involving the formation of nitrosoarene and hydroxylamine (B1172632) intermediates. nih.gov The successful hydrogenation of the nitro group on the 1,4-oxazepane scaffold not only introduces a versatile amino group for further derivatization but also has a practical advantage: it can improve the separability of diastereomeric mixtures of the oxazepane derivatives, facilitating the isolation of single isomers. rsc.orgrsc.org This chemoselective reduction is crucial, as other functional groups in the molecule, such as esters or the phenyl ring, are typically unaffected under these conditions. nih.gov

Table 1: Conditions for Nitro Group Hydrogenation on 1,4-Oxazepane Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

Catalyst Reagent Solvent Reaction Time Temperature Reference
10% Palladium on Carbon (Pd/C) H₂ 2-Isopropanol (IPA) 24 h Room Temperature rsc.org

Ring-Opening and Ring-Closure Dynamics of 1,4-Oxazepanes

The formation and stability of the seven-membered 1,4-oxazepane ring are governed by a delicate balance of reaction conditions and substrate electronics, which can lead to competing cyclization pathways or potential ring-opening reactions.

The synthesis of the 1,4-oxazepane ring is often achieved through intramolecular cyclization. rsc.org One notable method involves the cleavage of a precursor from a solid support using a specific reagent cocktail. rsc.orgnih.govrsc.org For instance, using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) promotes the desired ring closure to form the 1,4-oxazepane derivative. rsc.orgnih.gov However, if TFA is used alone, a different intramolecular reaction, spontaneous lactonization, occurs preferentially, leading to the formation of a six-membered lactone ring instead of the seven-membered oxazepane. rsc.orgnih.govrsc.org This highlights the critical role of the reducing agent (Et₃SiH) in directing the cyclization pathway towards the desired oxazepane scaffold.

The stability of the oxazepane ring can be influenced by substituents. In related benzodiazepine (B76468) systems, which share the seven-membered ring structure, ring-chain tautomerism has been studied as a mechanism for racemization. x-mol.net This process involves a ring-opening to an achiral aldehyde intermediate, followed by ring-closure. x-mol.net While not directly documented for 5-phenyl-1,4-oxazepane, such dynamics are plausible under specific conditions. Furthermore, in fused systems, such as azetidine-fused 1,4-benzodiazepines, the strained four-membered ring can be selectively opened, demonstrating that ring-opening can be a strategic step in modifying the core structure. mdpi.com

Reaction Mechanisms of this compound Derivatives (e.g., Base-Catalyzed Decomposition)

The reaction mechanisms involving 1,4-oxazepane derivatives are dictated by the reagents and conditions employed. For example, the formation of the 1,4-oxazepane ring versus a competing lactone is rationalized by considering the electrophilicity of intermediate functional groups. rsc.org In an acidic medium (TFA), protonation is followed by an intramolecular nucleophilic attack. The formation of a hemiaminal intermediate is presumed to be favored over lactone formation initially. In the presence of triethylsilane, this intermediate is reduced to the stable oxazepane ring. rsc.org In the absence of the silane, the reaction equilibrium favors the irreversible formation of the more stable lactone. rsc.org

In related imidazole-fused 1,4-benzoxazepine (B8686809) systems, base-catalyzed reactions have been shown to induce significant structural transformations. nih.gov For example, a propargyl group attached to the oxygen atom of the oxazepine ring can be transferred to a nitrogen atom through a base-mediated process. The proposed mechanism involves the removal of an acidic proton, followed by an intermolecular nucleophilic substitution. nih.gov This leads to the formation of an allene (B1206475) intermediate, which then undergoes cyclization. nih.gov Such base-catalyzed rearrangements and potential decompositions highlight the reactivity of the scaffold under basic conditions and offer pathways to novel, rearranged structures.

Regioselective and Stereoselective Chemical Modifications

Achieving regioselectivity and stereoselectivity is a key challenge in the synthesis and modification of complex molecules like this compound. Research has shown that the substitution pattern on the aromatic precursors can significantly influence the regioselectivity of the ring-forming reaction. rsc.orgrsc.org For example, the presence of electron-donating groups in the meta- or para-positions of a phenyl substituent can alter the reaction outcome, favoring lactone formation over the desired 1,4-oxazepane ring. rsc.org

While the initial formation of the 1,4-oxazepane scaffold can be non-stereoselective, resulting in a mixture of diastereomers, subsequent chemical steps can facilitate their separation. nih.gov As mentioned, the catalytic hydrogenation of a nitro group to an aniline often improves the chromatographic separability of the diastereomers, allowing for the isolation and characterization of the major isomers. rsc.orgrsc.org

In related heterocyclic systems like 1,4-benzodiazepinones, regioselective halogenation has been achieved through catalyst-controlled C-H activation. nih.gov Using a palladium catalyst directs halogenation specifically to the ortho position of a phenyl side chain, whereas direct halogenation without a catalyst occurs on the central aromatic ring. nih.gov Such catalyst-directed strategies for regioselective functionalization could potentially be applied to the this compound system to generate specific, targeted derivatives.

Generation of Novel this compound Analogs and Libraries

The synthetic methodologies developed for the 1,4-oxazepane core are well-suited for the generation of chemical libraries of novel analogs. By systematically varying the starting materials, a range of derivatives with diverse substituents can be produced.

A key strategy involves using a variety of substituted 2-bromoacetophenones in the initial steps of the synthesis. rsc.orgrsc.org This allows for the introduction of different substitution patterns on the phenyl ring at the 2-position of the 1,4-oxazepane-5-carboxylic acid scaffold. rsc.org This approach has been used to study how electronic properties of the substituents affect the cyclization reaction. rsc.org The development of solid-phase synthesis techniques, where the intermediates are attached to a polymer resin, further facilitates the creation of such libraries by simplifying purification steps. rsc.orgnih.gov Similar library-generation principles have been applied to related scaffolds, such as 1,4-diazepanes, to explore structure-activity relationships. researchgate.netresearchgate.net The ability to create a diverse set of this compound analogs is crucial for applications in medicinal chemistry and materials science. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Phenyl-1,4-oxazepane-5-carboxylic acid
Trifluoroacetic acid (TFA)
Triethylsilane
Palladium on carbon (Pd/C)
Platinum(IV) oxide
2-Isopropanol
2-Bromoacetophenone
Nitrobenzenesulfonyl chloride

Stereochemistry and Chirality in 5 Phenyl 1,4 Oxazepane Synthesis and Characterization

Control of Stereocenters in 1,4-Oxazepane (B1358080) Ring Formation

Achieving stereochemical control during the formation of the 1,4-oxazepane ring is a primary focus of synthetic strategies. The methodologies employed often rely on substrate-controlled or catalyst-controlled processes to favor the formation of a specific stereoisomer.

One effective strategy involves starting with enantiopure precursors from the "chiral pool," such as amino acids, to introduce the initial stereocenters. acs.org For instance, the synthesis of chiral polysubstituted oxazepanes can be achieved from diverse amino alcohols. acs.org In this approach, the inherent chirality of the starting material guides the stereochemical outcome of the subsequent cyclization reaction. acs.org

A key reaction for forming the oxazepane ring is haloetherification, a type of 7-endo cyclization. acs.org The regioselectivity of this cyclization can be influenced by substituents on the precursor. For example, a phenyl group adjacent to the alkene carbon favors the 7-endo cyclization needed to form the oxazepane ring over a competing 6-exo cyclization that would form a morpholine. acs.org The stereochemistry of the starting alkene is transferred to the product, indicating that the reaction proceeds without scrambling of the stereocenters. acs.org Computational and experimental studies have shown that the stereoselectivity is primarily controlled by the conformation of the substrate, as the key bromonium intermediate is formed with no transition state. acs.org

Another approach involves the intramolecular cyclization of intermediates derived from polymer-supported homoserine. rsc.orgrsc.org However, this method can lead to the formation of diastereomeric mixtures. For example, the cleavage of N-phenacyl nitrobenzenesulfonamides from a resin support using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) can yield 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.orgnih.gov

For related benzannulated systems like tetrahydrobenzo[f] acs.orgnih.govoxazepines, a highly diastereoselective Ugi–Joullié multicomponent reaction has been used to produce the trans isomers. sci-hub.se Furthermore, a thermodynamically controlled base-catalyzed epimerization can convert the trans product to the cis isomer, providing stereodivergent access to different diastereomers. sci-hub.se In the realm of asymmetric catalysis, chiral Brønsted acids, such as confined chiral phosphoric acids, have been successfully used for the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines with a high degree of enantiocontrol. acs.org

Table 1: Strategies for Stereocontrol in 1,4-Oxazepane and Related Heterocycle Synthesis

Method Key Principle Stereochemical Outcome Reference
Chiral Pool Synthesis Use of enantiopure starting materials (e.g., amino alcohols). Enantiopure products with stereocenters derived from the starting material. acs.org
Substrate-Controlled Cyclization Substrate conformation and electronic effects guide the stereochemical course of the reaction (e.g., 7-endo haloetherification). High regio- and stereoselectivity based on the precursor's structure. acs.org
Ugi–Joullié Reaction Highly diastereoselective multicomponent reaction on chiral cyclic imines. Predominantly trans diastereomers. sci-hub.se
Base-Catalyzed Epimerization Thermodynamic equilibration to favor the more stable diastereomer. Conversion of trans to cis isomers. sci-hub.se
Chiral Brønsted Acid Catalysis Enantioselective ring-opening of a prochiral substrate. High enantiomeric excess (up to 94% ee) for benzoxazepines. acs.orgnih.gov

Diastereomer Separation and Characterization Techniques

When synthetic methods yield mixtures of diastereomers, their separation and structural confirmation are essential. The separation of 1,4-oxazepane diastereomers can be challenging. rsc.org In some cases, direct separation of the initial products is not feasible. rsc.org

A successful strategy involves chemical modification of the diastereomeric mixture to improve separability. For instance, the catalytic hydrogenation of a nitro group on a substituent of the oxazepane ring can yield the corresponding anilines, which are more amenable to separation. rsc.orgrsc.org Reverse-phase high-performance liquid chromatography (RP-HPLC) has proven effective for separating these modified diastereomers, allowing for the isolation of the major isomers. rsc.orgnih.gov

Once isolated, the definitive structural characterization and assignment of relative stereochemistry are accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. A comprehensive suite of 1D and 2D NMR experiments is employed, including:

¹H and ¹³C NMR: To determine the basic carbon-hydrogen framework. nih.gov

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the oxazepane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the relative configuration of stereocenters by identifying protons that are close in space. acs.orgnih.gov Key NOE correlations between protons on the oxazepane ring and its substituents establish their relative orientation (e.g., cis or trans). nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): To correlate proton and carbon signals, confirming the connectivity of the entire molecular structure. nih.gov

Analysis of ³J (vicinal) proton-proton coupling constants on the oxazepane ring can also provide valuable information about the dihedral angles and, consequently, the conformation and relative configuration of the diastereomers. nih.gov

Enantiomeric Excess Determination and Optical Purity Assessment

For syntheses designed to be enantioselective, quantifying the success of the reaction requires determining the enantiomeric excess (ee) of the product. The ee represents the degree to which one enantiomer is present in excess of the other in a mixture.

The primary technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC). acs.orgsemanticscholar.org This method uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. As the enantiomers pass through the column at different rates, they are detected separately, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess. For example, in the synthesis of chiral 1,4-benzoxazepines, chiral HPLC analysis on columns like Chiralpak IA is the standard method for determining ee values. acs.orgsemanticscholar.org Syntheses using chiral catalysts have reported high enantioselectivities, often ranging from 88% to 94% ee. nih.gov

Chiroptical Properties and Their Relationship to Structure

Chiral molecules, such as the enantiomers of 5-Phenyl-1,4-oxazepane, interact with plane-polarized light in a distinct manner, a phenomenon described by their chiroptical properties. These properties are fundamental to characterizing the absolute configuration of a chiral molecule.

The most common chiroptical techniques are polarimetry and circular dichroism (CD) spectroscopy.

Polarimetry: Measures the specific rotation ([α]), which is the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory).

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule over a range of wavelengths. A CD spectrum plots this difference against wavelength. Enantiomers produce mirror-image CD spectra, which can be a powerful tool for assigning absolute configuration by comparing experimental spectra to those of known compounds or theoretical calculations. nih.gov The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. researchgate.net

The chiroptical properties of a molecule are directly linked to its three-dimensional structure. The magnitude and sign of the specific rotation and the Cotton effects in the CD spectrum are determined by the spatial arrangement of atoms and chromophores around the stereocenters. rsc.org While specific chiroptical data for this compound is not widely reported, the principles remain applicable. The analysis of its enantiomers would be expected to show equal and opposite specific rotations and mirror-image CD spectra, providing definitive proof of their enantiomeric relationship and serving as a key tool for quality control of enantiopure samples.

Applications of 5 Phenyl 1,4 Oxazepane in Chemical Sciences

Utilization as Chiral Building Blocks in Organic Synthesis

Chiral 1,4-oxazepane (B1358080) derivatives are valuable as chiral building blocks for organic synthesis. rsc.org The synthesis of novel 1,4-oxazepane-5-carboxylic acids, which bear two stereocenters, highlights the utility of this scaffold. rsc.org A key strategy involves using polymer-supported homoserine to access these complex structures. rsc.org

In a representative synthetic approach, Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin and subsequently reacted with various nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones. rsc.orgnih.gov The cleavage of these intermediates from the polymer support using different reagent cocktails dictates the final product. Treatment with trifluoroacetic acid (TFA) leads to the removal of the silyl protecting group and subsequent spontaneous lactonization. rsc.orgnih.gov In contrast, a cocktail of TFA and triethylsilane (Et3SiH) yields the desired 1,4-oxazepane derivatives. rsc.orgnih.gov

The regioselectivity and stereoselectivity of this ring-formation are highly dependent on the substitution pattern of the starting 2-bromoacetophenones. rsc.orgnih.gov While this process can result in a mixture of diastereomers, catalytic hydrogenation of the nitro group can improve their separability, allowing for the isolation and full characterization of the major isomers. rsc.orgnih.gov This methodology provides access to 1,4-oxazepanes decorated with reactive functional groups, making them versatile intermediates for further chemical diversification. rsc.org

Table 1: Synthesis of Phenyl-Substituted 1,4-Oxazepane-5-Carboxylic Acid

Starting Material (on resin)Cleavage/Cyclization ConditionsProductKey OutcomeReference
Polymer-supported N-phenacyl nitrobenzenesulfonamideTFA/Et3SiHPhenyl-1,4-oxazepane-5-carboxylic acid derivativeFormation of the seven-membered oxazepane ring; mixture of diastereomers obtained. rsc.org
Diastereomeric mixture of nitro-substituted oxazepaneCatalytic Hydrogenation (H2, Pd/C or PtO2)Diastereomeric aniline (B41778) derivativesImproved separability of diastereomers for isolation of pure chiral building blocks. rsc.org
This table summarizes the key steps in the synthesis of chiral phenyl-1,4-oxazepane derivatives for use as building blocks.

Potential in Asymmetric Catalysis as Ligands or Auxiliaries

While direct applications of 5-Phenyl-1,4-oxazepane as a ligand or auxiliary in asymmetric catalysis are not extensively documented, its structural features suggest significant potential. Chiral ligands are crucial for modifying the selectivity of metal centers in catalysis, enabling the preferential formation of one enantiomer of a product. nih.gov The 1,4-oxazepane scaffold provides a rigid, chiral backbone that can be functionalized to coordinate with transition metals.

The success of related heterocyclic structures, such as bis(oxazolinyl)phenyl (Phebox) ligands, in a variety of asymmetric reactions underscores this potential. rsc.orgnih.gov Phebox ligands, which feature a C2-symmetric design, have been effectively used in Lewis acid catalysis, hydrosilylation, and conjugate reduction reactions. nih.gov Similarly, the this compound structure could be elaborated into novel P,N-ligands or N,N-ligands. The phenyl group could be modified to incorporate coordinating atoms like phosphorus or additional nitrogen atoms, and the oxazepane ring provides a stable, chiral environment near the metal center.

The development of such ligands would be valuable, as nonsymmetrical ligands have, in many cases, outperformed traditional C2-symmetric ligands in metal-catalyzed reactions. nih.gov The modular synthesis of 1,4-oxazepane derivatives allows for the systematic tuning of steric and electronic properties, which is a key aspect of ligand design for optimizing enantioselectivity in a given catalytic transformation. rsc.orgnih.gov

Development as Molecular Probes for Mechanistic Chemical Biology (Strictly non-clinical focus)

The 1,4-oxazepane scaffold is present in various biologically active compounds, suggesting that its derivatives could be adapted for use as molecular probes to investigate biological systems at a chemical level. rsc.org A molecular probe requires a scaffold that can be functionalized for detection (e.g., with a fluorophore or affinity tag) and a vector component that directs it to a specific biological target.

For instance, a study on morpholine and 1,4-oxazepane derivatives as ligands for the dopamine D4 receptor highlights the interaction of this scaffold with specific protein targets. nih.gov By understanding the structure-activity relationship—identifying which parts of the molecule are crucial for binding affinity—a non-clinical molecular probe could be designed. nih.gov A derivative of this compound could be synthesized with a fluorescent tag attached at a position that does not interfere with target binding. Such a probe could be used in techniques like fluorescence microscopy to visualize the localization of a target protein within a cell or to quantify binding events in vitro, providing insights into molecular recognition and mechanism without a therapeutic goal.

Integration into Novel Materials or Sensing Platforms

The unique electronic and structural properties of nitrogen- and oxygen-containing heterocycles make them crucial components in the development of advanced materials and sensing platforms. researchgate.net Scaffold-based materials, which feature porous, high-surface-area structures, are increasingly used in sensing applications. nih.govnih.gov

The 1,4-oxazepane scaffold can be integrated into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), to create materials with specific functionalities. The nitrogen and oxygen atoms within the oxazepane ring can act as coordination sites for metal ions or as hydrogen bond acceptors, influencing the material's structure and properties.

In the context of sensing, a material incorporating the 1,4-oxazepane scaffold could be designed for the specific recognition of a target analyte. nih.gov For example, the scaffold could be part of a larger host molecule that forms a cavity tailored to bind a specific guest molecule. This binding event could then be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. The ability to functionalize the 1,4-oxazepane ring provides a route to attach signaling units or to tune the binding properties of the sensing platform. rsc.org

Future Research Directions and Challenges for 5 Phenyl 1,4 Oxazepane

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the field of heterocyclic chemistry is the development of synthetic protocols that are not only efficient but also environmentally benign. nih.gov Traditional methods for synthesizing oxazepine cores can suffer from drawbacks such as low efficiency and the use of sensitive or hazardous reagents. nih.gov Future research must prioritize the creation of novel synthetic pathways to 5-Phenyl-1,4-oxazepane that emphasize sustainability.

Key areas for future investigation include:

Atom Economy: Exploring reactions that maximize the incorporation of starting material atoms into the final product. The use of N-propargylamines as versatile building blocks for 1,4-oxazepane (B1358080) cores represents a promising direction due to the potential for high atom economy and shorter synthetic routes. rsc.orgresearchgate.net

Green Chemistry Protocols: There is a significant need to develop eco-friendly protocols, particularly for compounds with potential applications in materials and pharmaceutical chemistry. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions. Tandem transformations, such as the C-N coupling/C-H carbonylation used for benzo-1,4-oxazepine derivatives, offer an economically viable and environmentally conscious alternative to multi-step syntheses. nih.gov

Catalytic Systems: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, to facilitate the cyclization and functionalization steps. For instance, chiral phosphoric acids have been effectively used in the enantioselective synthesis of chiral 1,4-benzoxazepines, a strategy that could be adapted for phenyl-substituted 1,4-oxazepanes. acs.org

Solid-Phase Synthesis: The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using polymer-supported homoserine. rsc.org Expanding these solid-phase techniques could simplify purification processes and allow for the generation of libraries of this compound derivatives for screening in various non-therapeutic applications.

Synthetic StrategyDescriptionPotential Advantages for this compound SynthesisReferences
Tandem TransformationsCombining multiple reaction steps into a single, one-pot procedure without isolating intermediates.Increased efficiency, reduced waste, and lower costs. nih.gov nih.gov
N-Propargylamine PrecursorsUtilizing the reactivity of N-propargylamines to construct the seven-membered ring.High atom economy and shorter, more direct synthetic routes. rsc.orgresearchgate.net rsc.orgresearchgate.net
Intramolecular CyclizationRing-closure reactions of functionalized linear precursors, such as the 7-endo-dig cyclization of an alkynylketimine intermediate.Provides a direct route to the heterocyclic core. rsc.org rsc.org
Enantioselective DesymmetrizationUsing a chiral catalyst to selectively react with one functional group in a symmetrical starting material.Access to enantioenriched products with high stereocontrol. acs.org acs.org

Exploration of Undiscovered Reactivity Profiles and Transformations

The this compound core contains multiple sites for chemical modification, including the nitrogen and oxygen heteroatoms, the phenyl ring, and the saturated heterocyclic backbone. A significant challenge lies in controllably functionalizing these positions to generate novel derivatives. Future research should aim to explore the untapped reactivity of this scaffold.

Potential areas of exploration include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the phenyl ring or the oxazepane core would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Ring-Opening Reactions: Investigating controlled ring-opening reactions could lead to the synthesis of novel functionalized amino alcohol polymers or other linear structures, which could have applications in materials science.

Asymmetric Transformations: For chiral variants of this compound, exploring transformations that proceed with high stereoselectivity is crucial. This includes diastereoselective reactions on the existing chiral scaffold.

Post-Synthetic Modification: Developing robust protocols for modifying the core structure after its initial synthesis. Demonstrations of N-debenzylation and the conversion of hydroxyl groups in related benz nih.govdntb.gov.uaoxazepines highlight the feasibility and utility of such transformations. acs.org Decorating the 1,4-oxazepane scaffold with reactive functional groups remains a challenging but important task for further diversification. rsc.org

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational studies represent a frontier for understanding its behavior at a molecular level.

Future research should leverage computational methods to:

Predict Reactivity and Mechanisms: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the outcomes of unexplored transformations. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Analysis: The seven-membered oxazepane ring is conformationally flexible. Molecular dynamics (MD) simulations can elucidate the preferred conformations of this compound and its derivatives, which is crucial for understanding their interactions and properties.

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, 3D-QSAR methodologies can be adapted to model non-therapeutic properties. nih.gov For example, these models could predict the binding affinity of this compound derivatives as ligands for specific catalysts or their properties as components in functional materials. nih.gov

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds and to understand the electronic structure of the molecule.

Computational MethodApplication for this compound ResearchPotential Outcome
Density Functional Theory (DFT)Modeling reaction mechanisms and transition states.Rational design of synthetic routes and prediction of reactivity.
Molecular Dynamics (MD)Simulating conformational flexibility and intermolecular interactions.Understanding of 3D structure and behavior in different environments.
3D-QSARDeveloping predictive models for physical or chemical properties.Guiding the design of derivatives with targeted non-therapeutic properties. nih.gov

Design and Synthesis of Complex Architectures Incorporating the this compound Core

The this compound moiety can serve as a versatile building block or scaffold for the construction of larger, more complex molecular architectures. A key challenge is to develop synthetic strategies that allow for the precise incorporation of this core into supramolecular structures, polymers, or polycyclic systems.

Future research directions include:

Macrocycle Synthesis: Using derivatives of this compound as cornerstones for the synthesis of novel macrocycles. The defined geometry of the oxazepane ring could impart specific shapes and functionalities to the resulting macrocyclic host molecules.

Polymer Chemistry: Incorporating the this compound unit into polymer backbones or as pendant groups. This could lead to new materials with unique thermal, mechanical, or optical properties.

Fused Polycyclic Systems: Developing methods to annulate additional rings onto the this compound core. Research into fused morpholines has shown the potential for creating complex [6+7] or [6+6] systems, a strategy that could be extended to oxazepanes. nih.govrsc.org The synthesis of rigid dibenzo[b,f]azepine-based 1,3,4-oxadiazoles demonstrates a strategy of reducing flexibility to study structure-property relationships, which is applicable here. nih.gov

Investigations into Mechanistic Aspects of Molecular Interactions (non-therapeutic)

Understanding the fundamental molecular interactions of this compound is crucial for its rational application in areas such as catalysis and materials science. This research area moves beyond synthesis to probe the mechanistic details of how the molecule behaves and interacts with its environment.

Key challenges and research avenues are:

Ligand-Metal Coordination: Investigating the coordination chemistry of this compound with various transition metals. The nitrogen and oxygen atoms provide potential coordination sites, making it a candidate for use as a ligand in catalysis. Mechanistic studies could probe its electronic and steric influence on a metal center during a catalytic cycle, similar to how reaction mechanisms are proposed for synthetic transformations. nih.gov

Host-Guest Chemistry: Exploring the ability of derivatives to act as hosts for small molecules or ions. Spectroscopic techniques, such as NMR titration, could be used to study binding events and determine association constants, providing insight into the non-covalent forces at play.

Supramolecular Assembly: Studying the self-assembly of functionalized this compound derivatives into ordered structures through hydrogen bonding, π-stacking (involving the phenyl group), or other non-covalent interactions.

Reaction Mechanism Elucidation: Detailed mechanistic studies of synthetic reactions forming or transforming the oxazepane ring are vital. For example, mechanistic experiments have been crucial in understanding the role of intermediates in the formation of benzo[b] nih.govdntb.gov.uaoxazepines. rsc.org Similarly, understanding how reaction conditions dictate outcomes, such as cyclization versus lactonization, requires in-depth mechanistic investigation. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Phenyl-1,4-oxazepane, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of a linear precursor containing both phenyl and oxazepane moieties. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., Cs₂CO₃ for deprotonation). Monitoring intermediates via TLC or HPLC ensures reaction progress. Yield improvements may require iterative adjustments of stoichiometry and inert atmosphere conditions to minimize side reactions like oxidation .
  • Data Consideration : Track yields at varying temperatures and catalyst concentrations. Compare purity via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Use ¹H NMR to identify protons on the oxazepane ring (δ 3.5–4.5 ppm for CH₂ groups adjacent to oxygen) and aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) and phenyl substituents. IR spectroscopy confirms C-O-C stretching (1050–1250 cm⁻¹). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign connectivity .
  • Contradiction Resolution : If spectral data conflicts with expected structures, cross-validate with X-ray crystallography or computational modeling (DFT) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow acute toxicity guidelines (Category 4 for inhalation; Category 2B for eye irritation). Use fume hoods for synthesis steps to avoid dust/aerosol exposure. Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to model interactions with GABAₐ or serotonin receptors. Compare binding affinities of different conformers (chair vs. boat oxazepane rings) derived from DFT calculations. Validate with in vitro assays (e.g., radioligand displacement) to correlate computational predictions with experimental IC₅₀ values .
  • Data Contradiction : If computational and experimental binding data diverge, assess solvent effects (implicit vs. explicit solvation models) or probe for allosteric binding sites .

Q. What strategies resolve discrepancies in physicochemical property data (e.g., solubility, logP) reported for this compound across studies?

  • Methodological Answer : Standardize measurement conditions (pH, temperature) using OECD guidelines. For solubility, compare shake-flask vs. HPLC methods. Use high-purity reference standards to calibrate logP (octanol-water partitioning) assays. Statistically analyze outliers via Grubbs’ test to identify systematic errors .
  • Case Study : If solubility varies >20% between studies, re-evaluate particle size (via DLS) or polymorphic forms (via XRD) that may affect dissolution rates .

Q. How can green chemistry principles be applied to the synthesis of this compound to reduce environmental impact?

  • Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (cyclopentyl methyl ether or 2-MeTHF). Explore catalytic cyclization using enzymes or metal-organic frameworks (MOFs) to minimize waste. Perform life-cycle analysis (LCA) to quantify reductions in E-factor and energy consumption .

Q. What experimental and computational approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS. Complement with in silico predictions (e.g., SwissADME) to assess CYP450 enzyme interactions. Cross-validate using stable isotope labeling to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,4-oxazepane
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.